molecular formula C39H71N9O13 B1146212 10: PN: WO2015162204 SEQID: 10 claimed sequence CAS No. 156251-11-5

10: PN: WO2015162204 SEQID: 10 claimed sequence

Cat. No. B1146212
M. Wt: 874.03
InChI Key:
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Description

The description of a sequence usually involves detailing its origin, function, and role in the biological system. It may also include information about its length, composition, and any unique features .


Synthesis Analysis

This involves understanding how the sequence is synthesized in the biological system. It could involve processes like DNA replication, transcription, and translation .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions the molecule is involved in. It could include understanding the catalytic mechanism of an enzyme, or the chemical modifications a molecule undergoes .


Physical And Chemical Properties Analysis

This involves analyzing properties like molecular weight, charge, hydrophobicity, and stability. Tools like ProtParam on ExPASy can be used for such analysis .

Scientific Research Applications

Scientific Research Methodologies and Approaches

1. Air Quality Index Forecasting

  • Daily Urban Air Quality Index Forecasting
    A study by Wu & Lin (2019) focuses on forecasting urban air quality indexes using a hybrid model, which includes variational mode decomposition, sample entropy, and LSTM neural network. This approach addresses issues of over-decomposition and computational burden.

2. Climate Change Mitigation

  • Underground CO2 Sequestration
    Davarazar et al. (2019) conducted a scientometric analysis on underground CO2 sequestration Davarazar et al. (2019). Their study provides insights into the global scientific efforts and trends in this area of research.

3. Traditional Chinese Medicine (TCM) Quality Control

  • Systems Pharmacology for TCM
    Dai et al. (2018) proposed a systems pharmacology-based strategy to discover quality markers in TCM Dai et al. (2018). This method screens for measurable compounds as potential markers.

4. Educational Research

  • Enhancing Students’ Scientific Skills
    Satria (2019) researched the use of an Environmental approach with science Kit Seqip to enhance students’ scientific process skills, learning motivation, and cognitive learning outcomes Satria (2019).

5. Sustainable Economic Development in Education

  • Sustainable Development in Higher Education
    Abad-Segura & González-Zamar (2021) explored the evolution of sustainable economic development in higher education institutions, providing an overview of research trends and contributions in this field Abad-Segura & González-Zamar (2021).

6. Health Psychology

  • Sedentary Behavior and Mental Health
    Jiang et al. (2020) studied the association of sedentary behavior with anxiety, depression, and suicide ideation in college students, highlighting the impact of lifestyle factors on mental health Jiang et al. (2020).

Safety And Hazards

This involves assessing the potential risks associated with the molecule. It could involve studying its toxicity, allergenicity, or any other potential adverse effects .

Future Directions

This involves predicting or suggesting future research directions. This could be based on the current understanding of the molecule, and any unanswered questions or unexplored possibilities .

properties

IUPAC Name

acetic acid;2-[[2-[[2-[[2-[[2-[[2-[[2-[2-(2-aminopropanoylamino)propanoylamino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67N9O11.C2H4O2/c1-12-19(7)28(43-25(48)15-39-32(51)22(10)41-31(50)21(9)38)34(53)40-16-26(49)44-29(20(8)13-2)35(54)42-24(14-17(3)4)33(52)46-30(23(11)47)36(55)45-27(18(5)6)37(56)57;1-2(3)4/h17-24,27-30,47H,12-16,38H2,1-11H3,(H,39,51)(H,40,53)(H,41,50)(H,42,54)(H,43,48)(H,44,49)(H,45,55)(H,46,52)(H,56,57);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBCPXAFOLJFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H71N9O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

874.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Melan A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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